molecular formula C20H20ClF3N2O3S B11332281 1-[(3-chlorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11332281
M. Wt: 460.9 g/mol
InChI Key: IRDLKZNXFGJENR-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, a methanesulfonyl group, and a trifluoromethylphenyl group. Its unique structure makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with chlorophenyl, methanesulfonyl, or trifluoromethylphenyl groups. Examples include:

Uniqueness

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H20ClF3N2O3S

Molecular Weight

460.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H20ClF3N2O3S/c21-16-5-3-4-14(12-16)13-30(28,29)26-10-8-15(9-11-26)19(27)25-18-7-2-1-6-17(18)20(22,23)24/h1-7,12,15H,8-11,13H2,(H,25,27)

InChI Key

IRDLKZNXFGJENR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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